molecular formula C22H15Cl2NO2S2 B11126049 (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11126049
M. Wt: 460.4 g/mol
InChI Key: NGLBWGWWKHPBDX-UDWIEESQSA-N
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Description

The compound (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule known for its diverse chemical properties and potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a furan ring, a thiazolidinone core, and dichlorophenyl and phenylethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan aldehyde derivative.

    Addition of Substituents: The dichlorophenyl and phenylethyl groups are added via nucleophilic substitution reactions, often using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the furan ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Used in studying biochemical pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Diagnostic Tools: Utilized in the development of diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Share the thiazolidinone core but differ in substituents.

    Furan Derivatives: Compounds with a furan ring and various substituents.

    Phenylethyl Derivatives: Compounds with a phenylethyl group attached to different cores.

Uniqueness

The uniqueness of (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H15Cl2NO2S2

Molecular Weight

460.4 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H15Cl2NO2S2/c1-13(14-5-3-2-4-6-14)25-21(26)20(29-22(25)28)12-16-8-10-19(27-16)17-11-15(23)7-9-18(17)24/h2-13H,1H3/b20-12+

InChI Key

NGLBWGWWKHPBDX-UDWIEESQSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S

Origin of Product

United States

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